molecular formula C20H29NO5S B1674544 latrunculin B CAS No. 76343-94-7

latrunculin B

カタログ番号: B1674544
CAS番号: 76343-94-7
分子量: 395.5 g/mol
InChIキー: NSHPHXHGRHSMIK-JRIKCGFMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ラトルンクリン Bは、紅海産の海綿Latrunculia magnificaから単離された天然物です。これは、2-チアゾリジンオン部分に結合した14員環のmacrolideです。 この化合物は、アクチン重合を阻害する能力で知られており、細胞生物学および薬理学研究において貴重なツールとなっています .

準備方法

合成経路と反応条件

ラトルンクリン Bは、macrolide環の形成とチアゾリジンオン部分の付加を含む一連の化学反応によって合成することができます。合成は、通常、保護基、カップリング反応、環化工程の使用を伴います。 正確な合成経路は異なる場合がありますが、一般的にはmacrolide構造の正しい形成を確実にするために、反応条件の精密な制御が必要です .

工業生産方法

ラトルンクリン Bの工業生産は、主に海綿Latrunculia magnificaなどの天然源からの抽出によって達成されます。抽出プロセスには、海綿の採取、それに続く溶媒抽出および精製工程が含まれ、化合物が単離されます。 構造の複雑さのために、工業規模での化学合成は困難であり、それほど一般的ではありません .

化学反応の分析

反応の種類

ラトルンクリン Bは、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、一方、還元はアルコールまたはアミンの生成につながる可能性があります .

科学研究アプリケーション

ラトルンクリン Bは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Cellular and Molecular Biology

Actin Cytoskeleton Studies
LAT-B is extensively used to study the dynamics of the actin cytoskeleton. By disrupting actin filament formation, LAT-B allows researchers to investigate cellular processes dependent on actin, such as cell motility, shape changes, and intracellular transport. For instance, a study demonstrated that LAT-B treatment caused significant alterations in the mechanical properties of cultured cells, affecting their adhesion and migration capabilities .

Pollen Germination and Growth
In plant biology, LAT-B has been shown to have distinct effects on pollen germination and tube growth. Research indicated that LAT-B inhibited maize pollen germination at concentrations as low as 50 nM and significantly disrupted actin structures in germinated pollen . This highlights its role in understanding plant reproductive processes.

Ocular Pharmacology

Glaucoma Treatment Potential
LAT-B's ability to increase outflow facility and decrease intraocular pressure (IOP) has been investigated as a potential therapeutic approach for glaucoma. Studies involving primate models showed that topical application of LAT-B resulted in a dose-dependent reduction in IOP without causing corneal damage . Specifically, a regimen of low-dose LAT-B led to a notable increase in outflow facility by approximately 75% after multiple treatments . These findings suggest that LAT-B may serve as an effective anti-glaucoma agent by pharmacologically altering the actin cytoskeleton in trabecular meshwork cells.

Microbial Growth Inhibition

Fungal Inhibition
LAT-B has been utilized to study fungal growth inhibition due to its effects on actin dynamics. A study revealed that treatment with LAT-B resulted in concentration-dependent inhibition of colony expansion in fungal species, indicating its potential as an antifungal agent . This application underscores LAT-B's versatility beyond mammalian cell studies.

Retinal Pigment Epithelium Research

Retinal Cell Studies
In research involving retinal pigment epithelial cells (ARPE-19), LAT-B was shown to affect the cytoskeletal organization critical for cell function. The compound's ability to disrupt actin filaments allowed for insights into cellular responses under pathological conditions, such as proliferative vitreoretinopathy . Such studies are crucial for developing treatments for retinal diseases.

Comprehensive Data Table

Application AreaKey FindingsReference(s)
Cellular BiologyDisruption of actin dynamics affects cell migration and adhesion ,
Ocular PharmacologyDose-dependent reduction in IOP; increased outflow facility
Plant BiologyInhibition of pollen germination and tube growth ,
Microbial GrowthConcentration-dependent inhibition of fungal colony expansion
Retinal ResearchInsights into cytoskeletal dynamics in retinal pigment epithelial cells

Case Studies

  • Ocular Effects of this compound
    In a controlled study on monkeys, LAT-B was administered topically at varying concentrations. Results indicated a significant decrease in IOP with sustained administration leading to increased outflow facility without adverse effects on corneal integrity. This positions LAT-B as a promising candidate for glaucoma treatment .
  • Impact on Pollen Development
    A detailed investigation into maize pollen revealed that LAT-B's high affinity for actin significantly inhibited germination and tube growth. This research provides insights into the regulatory mechanisms governing plant reproduction and the role of cytoskeletal elements therein .
  • Fungal Growth Dynamics
    A study examining the effects of LAT-B on fungal species demonstrated its potential as an antifungal agent by inhibiting colony expansion through actin disruption . This application could lead to novel treatments for fungal infections.

作用機序

ラトルンクリン Bは、ヌクレオチド結合裂の近くのアクチンモノマーに結合し、それらがフィラメントに重合するのを防ぐことでその効果を発揮します。このアクチン重合の阻害は、アクチン細胞骨格の崩壊につながり、運動性、分裂、形態などのさまざまな細胞プロセスに影響を与えます。 ラトルンクリン Bの主要な分子標的は、アクチンとアクチン調節に関与するタンパク質(ジェルソリンとタンパク質スパイアホモログ2など)です .

類似化合物との比較

類似化合物

ラトルンクリン Bの独自性

ラトルンクリン Bは、アクチンモノマーへの特異的な結合と、微小管に影響を与えることなくアクチン重合を阻害する能力においてユニークです。 この選択的行動は、アクチンダイナミクスと関連する細胞プロセスを研究するための貴重なツールとなっています .

生物活性

Latrunculin B (LAT-B) is a potent macrolide derived from the marine sponge Negombata magnifica, recognized for its ability to disrupt actin polymerization. This compound has been extensively studied for its diverse biological activities, including effects on cell motility, synaptic transmission, and intraocular pressure regulation. Below is a detailed examination of its biological activity, supported by research findings and case studies.

This compound primarily functions by binding to G-actin, forming a complex that inhibits actin polymerization. This disruption of the actin cytoskeleton has profound effects on various cellular processes:

  • Actin Disassembly : LAT-B binds to actin monomers, preventing their polymerization into filaments. This action leads to significant alterations in cell shape and motility, as well as impacts on intracellular transport mechanisms .
  • Synaptic Transmission : Research indicates that LAT-B can modulate synaptic transmission by affecting the release of neurotransmitters. In experiments with postsynaptic neurons, LAT-B reduced NMDAR-mediated field excitatory postsynaptic potentials (fEPSPs) by approximately 35%, suggesting a postsynaptic site of action .

1. Antifungal and Antiprotozoal Effects

Studies have shown that natural latrunculins exhibit significant antifungal and antiprotozoal activities. For instance:

  • Antifungal Activity : In vitro tests demonstrated that LAT-B has a minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus flavus at 60 μg/M. However, semisynthetic analogs of LAT-B showed diminished bioactivity due to structural modifications that hindered binding to G-actin .
CompoundMIC (μg/M)Activity Type
Latrunculin A60Antifungal
This compound60Antifungal
Semisynthetic DerivativesNot ActiveAntifungal

2. Ocular Effects

This compound has been studied for its potential in treating glaucoma through its effects on intraocular pressure (IOP):

  • IOP Reduction : In a study involving normotensive monkeys, LAT-B was administered topically, resulting in a dose-dependent decrease in IOP. The maximal hypotension observed after multiple doses was 4.4 ± 0.6 mm Hg with 0.01% LAT-B .
Dose (LAT-B)Max IOP Reduction (mm Hg)Outflow Facility Increase (%)
0.005%2.5 ± 0.375 ± 13
0.01%4.4 ± 0.6100 ± 14

3. Effects on Cell Signaling

This compound also influences cellular signaling pathways:

  • Glucose-Mediated Translocation : In MIN6B1 cells, LAT-B inhibited glucose-induced phosphorylation of focal adhesion kinase (FAK), indicating its role in glucose signaling pathways critical for insulin secretion .

Case Study: Actin Dynamics in Neuronal Cells

In an experimental setup where LAT-B was perfused into neuronal cells, researchers observed a significant reduction in neurotransmitter release efficiency, which correlated with actin disassembly. This finding highlights the importance of actin dynamics in synaptic efficacy and suggests potential therapeutic applications for conditions involving synaptic dysfunction .

Case Study: Glaucoma Treatment Potential

A series of experiments conducted on ocular tissues demonstrated that repeated administration of LAT-B could enhance outflow facility significantly without adverse effects on corneal thickness or other ocular structures, suggesting its viability as a therapeutic agent for managing glaucoma .

Q & A

Q. Basic: What is the mechanism by which Latrunculin B (Lat B) disrupts actin dynamics in cell biology studies?

This compound binds to monomeric globular actin (G-actin) with high affinity, preventing its polymerization into filamentous actin (F-actin). This sequestration disrupts actin cytoskeleton remodeling, leading to concentration-dependent changes in cell morphology, motility, and intracellular trafficking . For experimental validation, use immunofluorescence staining (e.g., phalloidin for F-actin) paired with live-cell imaging to quantify cytoskeletal changes. Controls should include untreated cells and alternative actin inhibitors (e.g., cytochalasin D) to confirm specificity .

Q. Basic: What are the recommended solvent systems and working concentrations for Lat B in cell-based assays?

Lat B is soluble in DMSO (25 mg/mL) or ethanol (25 mg/mL). For cell treatments, prepare stock solutions at 1–10 mM in these solvents and dilute in culture media to final concentrations typically ranging from 100 nM to 10 µM. Note that effective doses vary by cell type: epithelial cells often require ≤1 µM, while fibroblasts may need higher concentrations (5–10 µM). Always include solvent-only controls to rule out vehicle-induced artifacts .

Q. Advanced: How can researchers resolve contradictions in reported EC₅₀ values for Lat B across different actin polymerization assays?

Discrepancies in potency metrics often arise from assay methodology. For example:

  • Biochemical assays (e.g., pyrene-actin polymerization) report EC₅₀ values ~50–200 nM, reflecting direct G-actin binding .
  • Cell-based assays may show higher EC₅₀ (1–5 µM) due to membrane permeability limitations or compensatory pathways .
    To reconcile data, standardize assay conditions (e.g., actin isoform purity, buffer pH, and temperature) and validate with orthogonal methods (e.g., FRET-based actin biosensors). Cross-reference findings with structural analogs (e.g., compound 44 in ) to assess consistency in SAR trends.

Q. Advanced: What experimental strategies are optimal for studying structure-activity relationships (SAR) in this compound analogs?

The "diverted total synthesis" (DTS) approach enables systematic modification of Lat B’s macrocyclic core and functional groups while retaining bioactivity . Key steps include:

  • Core relaxation : Synthesize analogs with expanded macrocycles (e.g., compound 44) to evaluate steric effects on actin binding.
  • Functional group swaps : Replace the thiazolidinone ring with oxazolidinone or alter C16 stereochemistry to probe hydrogen-bonding networks.
    Validate analogs using molecular docking simulations (e.g., G-actin binding site analysis) and correlate with in vitro actin polymerization inhibition assays. Prioritize analogs with improved synthetic accessibility (e.g., compound 44’s simplified synthesis) for scalability .

Q. Methodological: How should researchers control for off-target effects when using Lat B in long-term cell culture experiments?

  • Dose-response titrations : Establish the minimum effective concentration for actin disruption in your cell model.
  • Rescue experiments : Reintroduce actin monomers post-treatment to confirm reversibility of effects.
  • Multi-omics profiling : Perform RNA-seq or proteomics to identify compensatory pathways (e.g., upregulation of other cytoskeletal regulators).
  • Alternative inhibitors : Compare results with jasplakinolide (stabilizes F-actin) or Rho kinase inhibitors to isolate actin-specific phenotypes .

Q. Advanced: What computational tools can rationalize Lat B’s binding dynamics with actin isoforms?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are effective for analyzing Lat B’s interaction with β-actin vs. γ-actin isoforms. Key parameters include:

  • Hydrogen-bond occupancy : Compare Lat B’s interactions with residues like Asp157 and Gln137 in β-actin.
  • Ligand distortion energy : Higher distortion in Lat B vs. compound 44 correlates with reduced binding affinity .
    Pair computational data with mutagenesis studies (e.g., actin mutants lacking key binding residues) to validate predictions.

Q. Methodological: How can researchers ensure reproducibility when replicating Lat B studies across labs?

  • Standardize actin sources : Use purified skeletal muscle α-actin for biochemical assays to minimize isoform variability.
  • Document solvent batch : DMSO lot differences can alter Lat B stability; pre-test solubility and bioactivity for each batch.
  • Share protocols : Adhere to reporting standards (e.g., STAR Methods) for cell culture conditions, treatment durations, and imaging parameters .

Q. Advanced: What are the implications of Lat B’s differential effects on HIF-1α inhibition in cancer cells?

Lat B suppresses hypoxia-induced HIF-1α activation by disrupting actin-mediated nuclear translocation of HIF-1α cofactors. To study this:

  • Hypoxia-mimetic assays : Treat cells with CoCl₂ or deferoxamine and quantify HIF-1α levels via Western blot.
  • Nuclear-cytoplasmic fractionation : Confirm reduced nuclear HIF-1α in Lat B-treated cells.
    Compare with actin-stabilizing agents to isolate cytoskeletal contributions to hypoxia signaling .

特性

IUPAC Name

(4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHPHXHGRHSMIK-JRIKCGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76343-94-7
Record name Latrunculin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76343-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latrunculin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrunculin B
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LATRUNCULIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7U308U7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

latrunculin B
latrunculin B
latrunculin B
latrunculin B
latrunculin B
latrunculin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。